1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine atom and the other with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 2-chloroaniline with 3-fluoroaniline in the presence of a suitable coupling agent. One common method is the use of phosgene or its derivatives, which facilitate the formation of the urea linkage. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom on the para position.
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea: Both aromatic rings are substituted with chlorine atoms.
1-(2-Fluorophenyl)-3-(3-chlorophenyl)urea: The positions of chlorine and fluorine are swapped.
Uniqueness
1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings. This arrangement can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.
Properties
CAS No. |
13208-20-3 |
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Molecular Formula |
C13H10ClFN2O |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-6-1-2-7-12(11)17-13(18)16-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17,18) |
InChI Key |
OJLKEQGXGWAVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
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